molecular formula C16H22N2O3 B7076739 N-(3-acetylpyridin-4-yl)-2-(3-methoxycyclohexyl)acetamide

N-(3-acetylpyridin-4-yl)-2-(3-methoxycyclohexyl)acetamide

Cat. No.: B7076739
M. Wt: 290.36 g/mol
InChI Key: QEJJPCCDOWEZTL-UHFFFAOYSA-N
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Description

N-(3-acetylpyridin-4-yl)-2-(3-methoxycyclohexyl)acetamide is a complex organic compound that features both a pyridine ring and a cyclohexane ring

Properties

IUPAC Name

N-(3-acetylpyridin-4-yl)-2-(3-methoxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(19)14-10-17-7-6-15(14)18-16(20)9-12-4-3-5-13(8-12)21-2/h6-7,10,12-13H,3-5,8-9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJJPCCDOWEZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1)NC(=O)CC2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylpyridin-4-yl)-2-(3-methoxycyclohexyl)acetamide typically involves multi-step organic reactions. One common method starts with the acetylation of 3-aminopyridine to form 3-acetylpyridine. This intermediate is then reacted with 3-methoxycyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylpyridin-4-yl)-2-(3-methoxycyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone, bromine in chloroform.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(3-acetylpyridin-4-yl)-2-(3-methoxycyclohexyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylpyridin-4-yl)-2-(3-methoxycyclohexyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylpyridin-4-yl)-2-(3-methoxyphenyl)acetamide: Similar structure but with a phenyl ring instead of a cyclohexane ring.

    N-(3-acetylpyridin-4-yl)-2-(3-methoxypropyl)acetamide: Similar structure but with a propyl chain instead of a cyclohexane ring.

Uniqueness

N-(3-acetylpyridin-4-yl)-2-(3-methoxycyclohexyl)acetamide is unique due to the presence of both a pyridine ring and a cyclohexane ring, which confer specific chemical and physical properties

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